α-Methyl Substitution in Z-N-α-methyl-L-Phenylalanine Enforces 3₁₀-Helical Conformation Distinct from Unsubstituted Phenylalanine
The α-methyl group present in Z-N-α-methyl-L-phenylalanine (and its deprotected α-methyl-L-phenylalanine residue) imposes a severe conformational restriction on the peptide backbone, forcing the adoption of folded, helix-like conformations in aqueous solution. This effect is documented through comparative conformational analysis of α-methyl-α-amino acid diamides, where the α-methyl substitution consistently promotes the formation of 3₁₀-helical structures rather than the extended or random-coil conformations observed with unsubstituted α-amino acids [1]. In contrast, peptides incorporating standard L-phenylalanine (with α-hydrogen) exhibit far greater backbone flexibility and do not demonstrate this predictable helical bias. This conformational constraint arises from the Thorpe-Ingold effect, whereby geminal dialkyl substitution at the α-carbon restricts the available ϕ and ψ dihedral angles of the peptide backbone to a narrow region of Ramachandran space associated with helical geometries [2][3].
| Evidence Dimension | Peptide backbone conformational preference (secondary structure induction) |
|---|---|
| Target Compound Data | Induces 3₁₀-helical conformation; ϕ and ψ angles constrained to helical region of Ramachandran space |
| Comparator Or Baseline | L-Phenylalanine (no α-methyl): no helical bias; backbone conformationally flexible, adopts extended/random-coil conformations |
| Quantified Difference | Qualitative conformational shift from flexible/random-coil to ordered 3₁₀-helix; precise ϕ/ψ constraints vary by sequence context |
| Conditions | Aqueous solution; peptide model systems (α-methyl-α-amino acid diamides) |
Why This Matters
For peptide therapeutic design, predictable 3₁₀-helical induction enables rational engineering of bioactive conformations with reduced entropic penalty upon target binding.
- [1] Fernández-Tejada A, Corzana F, Busto JH, Jiménez-Osés G, Peregrina JM, Avenoza A. Non-natural amino acids as modulating agents of the conformational space of model glycopeptides. Chemistry. 2008;14(23):7042-7058. View Source
- [2] Toniolo C, Crisma M, Formaggio F, Peggion C. Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. 1993;33(7):1061-1072. PMID: 8343585. View Source
- [3] Tanaka M. Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. Chem Pharm Bull. 2007;55(3):349-358. View Source
